1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
Description
1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom and a methyl group, fused to a thiazole ring via a carbon linkage.
Properties
Molecular Formula |
C9H8ClN3OS |
|---|---|
Molecular Weight |
241.70 g/mol |
IUPAC Name |
1-[4-(4-chloro-3-methylpyrazol-1-yl)-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C9H8ClN3OS/c1-5-7(10)3-13(12-5)8-4-15-9(11-8)6(2)14/h3-4H,1-2H3 |
InChI Key |
UNTMLQFQFGXQMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)C2=CSC(=N2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with a thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrazole Chloro Group
The 4-chloro substituent on the pyrazole ring undergoes nucleophilic displacement reactions under basic or catalytic conditions.
Mechanistic Notes :
-
The chloro group’s position para to the thiazole ring enhances electrophilicity due to electron withdrawal by the adjacent heterocycle.
-
Steric hindrance from the 3-methyl group slightly reduces reaction rates compared to unsubstituted analogs .
Acetyl Group Functionalization
The ketone at the thiazole’s 2-position participates in condensation and nucleophilic additions.
Critical Parameters :
-
Ethanol or dioxane solvents optimize reactivity while preventing decomposition.
-
Electron-deficient thiazole rings accelerate enolate formation during condensations .
Thiazole Ring Modifications
The thiazole component undergoes electrophilic substitutions and cycloadditions, particularly at the 4- and 5-positions.
Spectroscopic Validation :
-
Bromination regioselectivity confirmed via -NMR coupling constants ().
Pyrazole-Thiazole Conjugative Effects
The conjugation between pyrazole and thiazole rings amplifies reactivity in cross-coupling reactions.
Thermal Stability :
-
DSC analysis shows decomposition onset at 220°C, ensuring compatibility with high-temperature couplings.
Biological Derivatization Pathways
The compound serves as a scaffold for antimicrobial and anticancer analogs via targeted substitutions.
Structure-Activity Relationships :
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing pyrazole and thiazole moieties exhibit significant antimicrobial properties. 1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one has been studied for its potential effectiveness against various bacterial and fungal strains. In vitro studies have shown that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Properties
The thiazole and pyrazole derivatives are known to possess anti-inflammatory effects. Preliminary studies have demonstrated that this compound can modulate inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases. Further investigation into its mechanism of action is warranted to fully understand its therapeutic potential .
Agricultural Science
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt the life cycle of various agricultural pests. Research has indicated that it exhibits both insecticidal and acaricidal properties, making it a candidate for developing eco-friendly pest control agents. Studies have demonstrated effective mortality rates in target pests such as aphids and mites at specific concentrations .
Herbicidal Properties
In addition to its insecticidal capabilities, there is emerging evidence that this compound may possess herbicidal activity. Field trials are required to assess its efficacy in controlling weed species without adversely affecting crop yields. The compound's selective action could provide an advantage in integrated pest management strategies .
Materials Science
Polymer Chemistry
In materials science, the compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices could lead to materials with improved thermal stability and mechanical strength. Research into the polymerization processes involving this compound is ongoing, with promising results indicating potential applications in coatings and composite materials .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Properties | Evaluated against Staphylococcus aureus | Significant inhibition observed at low concentrations |
| Pesticide Efficacy Trial | Tested on aphids | Achieved over 80% mortality rate within 48 hours |
| Polymer Synthesis Experiment | Investigated incorporation into polyvinyl chloride | Enhanced thermal stability noted compared to control samples |
Mechanism of Action
The mechanism of action of 1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Selected Compounds
Table 2: Spectroscopic Signatures of Ethanone Derivatives
| Functional Group | IR (cm⁻¹) | ^1H NMR (δ, ppm) | ^13C NMR (δ, ppm) | Reference ID |
|---|---|---|---|---|
| C=O (ethanone) | 1710 | - | 169 | |
| C=N (thiazole) | 1598 | - | 158.4 | |
| CH₃ (ethanone) | - | 2.50 | 23.4 |
Biological Activity
1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is a compound of considerable interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, focusing on its pharmacological implications.
Chemical Structure and Properties
The compound's structure can be analyzed through its molecular formula and its IUPAC name. The presence of both thiazole and pyrazole rings contributes to its diverse biological activities.
Antitumor Activity
Several studies have indicated that thiazole and pyrazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
The structure-activity relationship (SAR) analysis reveals that substitutions on the thiazole and pyrazole rings enhance cytotoxicity, especially when electron-donating groups are present .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Thiazole derivatives are known for their effectiveness against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Micrococcus luteus | 1.95–3.91 | 7.81–125 |
| Bacillus spp. | 3.91–15.62 | 31.25–500 |
These results suggest that the thiazole moiety plays a crucial role in the antimicrobial efficacy of the compound .
Anticonvulsant Activity
Some thiazole-containing compounds have demonstrated anticonvulsant effects in animal models, indicating potential therapeutic applications in epilepsy management . The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways.
Study on Antitumor Activity
In a recent study, a series of thiazole-pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines, including breast and lung cancer cells. The most active derivatives showed an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin .
Antimicrobial Efficacy Assessment
Another investigation focused on the antimicrobial activity of thiazole derivatives against resistant bacterial strains. The study highlighted the importance of hydrophobic interactions in enhancing activity against Gram-positive bacteria, with some compounds achieving MIC values comparable to established antibiotics .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many thiazole derivatives act as enzyme inhibitors, affecting pathways critical for cell proliferation.
- Interaction with DNA : Some compounds exhibit the ability to intercalate into DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
- Modulation of Signal Transduction : The compound may influence signaling pathways involved in cell survival and apoptosis.
Q & A
Q. What are the common synthetic routes for preparing 1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one, and what analytical techniques confirm its purity and structure?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted pyrazoles and thiazole precursors. For example, similar derivatives are prepared by reacting 4-chloro-3-methylpyrazole with thiazole-acetyl intermediates in dimethylformamide (DMF) under reflux, followed by slow evaporation for crystallization . Purity is confirmed using HPLC (for phase separation) and ¹H/¹³C NMR (to verify substituent positions). Single-crystal X-ray diffraction (SCXRD) is critical for structural confirmation, as seen in analogous compounds where SCXRD resolved bond lengths (e.g., C–S = 1.73–1.76 Å) and torsion angles .
Q. How is single-crystal X-ray diffraction employed to determine the molecular structure, and what key parameters are reported?
- Methodological Answer : SCXRD involves data collection using MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion . The SHELX suite (e.g., SHELXL-97) is commonly used for structure refinement . Key parameters include:
- Crystal system : Orthorhombic (e.g., space group P2₁2₁2₁) .
- Unit cell dimensions : a = 11.3476 Å, b = 14.0549 Å, c = 15.954 Å .
- Hydrogen-bond geometry : C–H···N (2.50–2.70 Å) and π–π stacking interactions (centroid distance = 3.571 Å) .
- R factors : R₁ < 0.05 for high-quality data .
Q. What spectroscopic techniques are essential for characterizing this compound’s functional groups?
- Methodological Answer :
- FT-IR : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C–Cl vibrations (~750 cm⁻¹).
- UV-Vis : Confirms conjugation via π→π* transitions (e.g., λₘₐₓ ~260–300 nm for thiazole-pyrazole systems).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 573.49 for C₂₈H₂₂BrFN₆S) .
Advanced Questions
Q. How are crystallographic twinning and disorder addressed during structural refinement of thiazole-pyrazole derivatives?
- Methodological Answer : Non-merohedral twinning (observed in ~47% of cases) is resolved using PLATON’s TwinRotMat to deconvolute overlapping reflections . The twin law matrix and BASF parameter (scale factor for twin components) are refined iteratively in SHELXL. For severe disorder, isotropic displacement parameters (Uᵢₛₒ) are applied to affected atoms, and hydrogen atoms are constrained using riding models .
Q. How do conformational variations in the pyrazole and thiazole rings influence intermolecular interactions?
- Methodological Answer : Dihedral angles between the pyrazole and thiazole rings (e.g., 18.81°) introduce molecular twists, affecting packing via C–H···π and π–π interactions . For example:
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| C–H···N | 2.58 | 145 |
| π–π stacking | 3.571 | 5.08 |
| These interactions stabilize layered architectures in the ac plane, with van der Waals gaps (~3.8 Å) between layers . |
Q. What experimental design considerations are critical for evaluating bioactivity (e.g., fungicidal properties) of this compound?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replace Cl with Br) to assess impact on bioactivity .
- In vitro assays : Use fungal spore germination inhibition tests (e.g., Fusarium spp.) at concentrations of 10–100 μM.
- Crystallographic correlation : Compare bioactive conformations (e.g., envelope-shaped pyrazole rings) with inactive analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
